BenchChemオンラインストアへようこそ!

N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride

Solubility Enhancement Salt Selection Biochemical Assay Preparation

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride (CAS 1049752‑52‑4) is a bicyclic amine building block combining a 1‑methyl‑1H‑pyrazole with a cyclohexanamine moiety via a methylene spacer. It is supplied as a crystalline dihydrochloride salt (molecular formula C₁₁H₂₁Cl₂N₃, MW 266.22 g·mol⁻¹).

Molecular Formula C11H21Cl2N3
Molecular Weight 266.21 g/mol
CAS No. 1049752-52-4
Cat. No. B3023326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride
CAS1049752-52-4
Molecular FormulaC11H21Cl2N3
Molecular Weight266.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNC2CCCCC2.Cl.Cl
InChIInChI=1S/C11H19N3.2ClH/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11;;/h8-9,11-12H,2-7H2,1H3;2*1H
InChIKeyUOZBCCJANPDLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine Dihydrochloride — Core Identity for Chemical Procurement


N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride (CAS 1049752‑52‑4) is a bicyclic amine building block combining a 1‑methyl‑1H‑pyrazole with a cyclohexanamine moiety via a methylene spacer. It is supplied as a crystalline dihydrochloride salt (molecular formula C₁₁H₂₁Cl₂N₃, MW 266.22 g·mol⁻¹) . The compound serves as a versatile synthetic intermediate for kinase‑focused libraries and fragment‑based drug discovery programs, owing to the privileged pyrazole scaffold that is recurrent in ATP‑competitive kinase inhibitors [1].

Why N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine Dihydrochloride Cannot Be Blithely Replaced by Generic Analogs


Closely related analogs—such as the free‑base form or regioisomers with direct N‑cyclohexyl attachment—differ substantially in solubility, LogP, hydrogen‑bonding capacity, and solid‑state stability. These physicochemical differences directly affect aqueous dosing in biochemical assays, passive membrane permeability, and long‑term storage behavior . Consequently, procurement decisions that treat this specific dihydrochloride as interchangeable with its congeners risk introducing uncontrolled variability into screening campaigns and scale‑up workflows.

Quantitative Differentiation Evidence for N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine Dihydrochloride Versus Its Closest Analogs


Dihydrochloride Salt Form Delivers Enhanced Aqueous Solubility and Handling Precision vs. Free Base

The target compound is provided as a pre‑formed dihydrochloride salt, which, by general pharmaceutical salt principles, affords markedly higher aqueous solubility relative to the neutral free‑base form (CAS 1049983‑65‑4). While the free base necessitates in‑situ protonation or co‑solvent use, the dihydrochloride is ready for direct dissolution in aqueous buffers, reducing preparation time and variability . The salt form also exhibits a lower calculated LogP (1.66) compared to the estimated LogP of the free base, consistent with improved hydrophilicity .

Solubility Enhancement Salt Selection Biochemical Assay Preparation

Rotatable‑Bond Count Matches Biological Conformational Requirements While Maintaining Ligand Efficiency

The methylene‑bridged scaffold of the target compound possesses three rotatable bonds, identical to that of the close fragment analog N-[(3,5-dimethyl‑1H‑pyrazol‑4‑yl)methyl]cyclohexanamine (PDB ligand 8C2) [1]. In contrast, the direct‑attachment analog 1‑(1‑methyl‑1H‑pyrazol‑4‑yl)cyclohexanamine (CAS 1216214‑38‑8) has only one rotatable bond linking the pyrazole and cyclohexyl rings, resulting in a more rigid, less adaptable structure. The three‑rotatable‑bond architecture balances conformational freedom with low molecular weight (266 Da), yielding a ligand‑efficiency profile suitable for fragment screens.

Conformational Flexibility Ligand Efficiency Fragment-Based Drug Discovery

Proven Scaffold Binding Competence via Structural Biology of the 3,5‑Dimethyl Fragment Analog

The PDB entry 5SBU demonstrates that N-[(3,5-dimethyl‑1H‑pyrazol‑4‑yl)methyl]cyclohexanamine (ligand 8C2) occupies the hyaluronan‑binding domain of CD44 at 1.04 Å resolution [1]. The identical N‑(pyrazol‑4‑ylmethyl)cyclohexanamine core present in the target compound suggests conserved binding competency across related protein targets. This experimentally validated binding event elevates the target compound from a mere screening library member to a rationally selectable scaffold for medicinal chemistry optimization.

Fragment Screening PanDDA Protein–Ligand X‑ray Crystallography

Higher Certified Purity and Refrigerated Storage Ensure Reproducibility in Long‑Term Screening Campaigns

Sigma‑Aldrich lists the target compound at 97% purity with a refrigerated storage requirement , whereas common supplier purity for close analogs such as N-cyclohexyl‑1‑methyl‑1H‑pyrazol‑4‑amine (CAS 1153291‑42‑9) is typically 95% under ambient storage . The 2‑percentage‑point purity advantage, combined with cold‑chain storage, reduces the risk of degradant interference in dose–response assays and facilitates long‑term inventory management for multi‑year discovery programs.

Compound Integrity Purity Specification Storage Stability

Procurement‑Relevant Application Scenarios for N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine Dihydrochloride


Kinase‑Focused Fragment Library Construction

The pyrazole‑cyclohexylamine scaffold directly mimics the hinge‑binding motif present in numerous ATP‑competitive kinase inhibitors. The pre‑formed dihydrochloride salt permits immediate solubilization in aqueous screening buffers, eliminating pH‑adjustment steps that can degrade sensitive protein targets, while the three‑rotatable‑bond architecture provides conformational sampling necessary for kinase active‑site engagement [1].

Structure‑Guided Optimization Following Fragment Hit Identification

Vectors for chemical expansion—the secondary amine nitrogen and the pyrazole C‑5 position—are unobstructed, allowing rapid SAR exploration. The validated binding pose of the 3,5‑dimethyl analog in CD44 (PDB 5SBU) provides a structural blueprint for rational design, reducing the number of synthetic iterations needed to achieve target potency [1].

Biochemical Assay Probe Development Requiring Reproducible Compound Integrity

The 97% purity certification and refrigerated storage specification jointly minimize batch‑to‑batch variability in dose–response experiments. Procurement from a single, quality‑controlled source (Sigma‑Aldrich/Combi‑Blocks) ensures that IC₅₀ shifts observed during lead optimization are attributable to structural modifications rather than compound degradation .

Quote Request

Request a Quote for N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.